Technical Guide: Structural & Functional Dynamics of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH in SPPS
Technical Guide: Structural & Functional Dynamics of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH in SPPS
[1]
Executive Summary
Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH (CAS: 878797-01-4) is a specialized dipeptide building block engineered to overcome one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): on-resin aggregation .[1][2][3]
By locking the Serine residue into a 2,2-dimethyloxazolidine ring (pseudoproline), this reagent introduces a reversible "kink" in the peptide backbone.[3][4] This structural intervention disrupts
Part 1: Structural Anatomy & Chemical Logic[1]
The Molecule
The reagent is not a simple amino acid but a pre-formed dipeptide.[1][4][5][6] This design is intentional. Coupling a single pseudoproline monomer to a resin-bound chain is kinetically slow due to steric hindrance at the secondary amine.[1] By using a dipeptide, the difficult steric bond (Phe-Ser) is pre-synthesized in solution, allowing the user to perform a standard, high-yield coupling of the Phenylalanine to the resin.
Chemical Structure Visualization
The following diagram illustrates the transition from the protected dipeptide reagent to the final native sequence.
Caption: Figure 1. Structural evolution of the pseudoproline dipeptide from reagent to native sequence. The oxazolidine ring acts as a temporary structural lock.[1][3]
The "Psi(Me,Me)Pro" Nomenclature[1][7]
-
Psi (
): Indicates a replacement of the peptide backbone atoms with a heterocyclic ring structure.[1] -
Me,Me: Refers to the gem-dimethyl group (derived from acetone) at the C2 position of the oxazolidine ring.[1]
-
Pro: Signifies that the resulting oxazolidine ring mimics the cyclic structure of Proline.[1][4][6] Like Proline, it is an N-alkylated amino acid that forces the backbone into a specific conformation (often favoring cis-amide bonds), which prevents the formation of intermolecular hydrogen bonds.[1]
Part 2: Mechanistic Advantage in SPPS
The Aggregation Problem
In "difficult sequences" (often hydrophobic or repetitive regions), growing peptide chains tend to associate via hydrogen bonding, forming
The Pseudoproline Solution
The oxazolidine ring of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH solves this via two mechanisms:[1]
-
Steric Disruption: The bulky ring structure physically prevents the approach of neighboring chains.[1]
-
Backbone Kinking: The ring forces the backbone into a "kinked" state, breaking the regular periodicity required for
-sheet formation.[1] This effect is propagated over several residues, solubilizing a stretch of 5–6 amino acids.
Part 3: Experimental Protocol
Storage & Handling[1][7][8]
-
Storage: Store at -20°C (long term) or 2-8°C (short term). Keep desiccated.
-
Stability: The oxazolidine ring is sensitive to aqueous acid.[1][4] Avoid exposure to moisture.[1][7]
-
Solubility: Soluble in DMF, NMP, and DCM. If solubility is poor in pure DMF, add 10% DMSO.
Coupling Protocol (SPPS)
This protocol assumes a standard Fmoc/tBu synthesis cycle.[1]
Step 1: Reagent Preparation Calculate the required amount of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH (MW: 514.6 g/mol ).[1] Use a 3-4 fold molar excess relative to the resin loading.[1]
Step 2: Activation Avoid phosphonium salts (PyBOP) if possible to minimize epimerization, though dipeptides are generally robust.[1]
-
Preferred Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]
-
Ratio: 1:1:1 (Dipeptide : DIC : Oxyma).[1]
-
Pre-activation: Dissolve the dipeptide and Oxyma in DMF. Add DIC immediately before adding to the resin.
Step 3: Coupling Reaction
-
Time: 60 – 120 minutes at room temperature.
-
Monitoring: The Kaiser test (ninhydrin) may be misleading due to the bulky nature of the previous residue.[1] Chloranil test is recommended if the previous residue is a secondary amine (e.g., Proline).
Step 4: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF.[1]
-
Note: The oxazolidine ring is completely stable to basic conditions.[1] It will remain intact throughout the rest of the chain assembly.[1]
Cleavage & Regeneration (The Self-Validating Step)
This is the most critical phase.[1] The "Psi" protection is acid-labile.[1] It is designed to be removed concurrently with side-chain deprotection and resin cleavage.[1]
Cleavage Cocktail:
Mechanism:
-
TFA protonates the oxazolidine nitrogen and oxygen.[1]
-
Water attacks the C2 carbon (acetal carbon).[1]
-
The ring opens, releasing acetone and regenerating the native Serine hydroxyl and amide bond.
Time: 2–3 hours. (Insufficient time may lead to incomplete ring opening, seen as +40 Da mass adducts).[1]
Part 4: Data Visualization & Workflow
Synthesis Workflow Diagram
Caption: Figure 2. Operational workflow for incorporating pseudoproline dipeptides. Note the critical role of water in the cleavage step.[1]
Quantitative Comparison: Why Dipeptides?
| Feature | Single Pseudoproline Monomer (Fmoc-Ser(Psi)-OH) | Pseudoproline Dipeptide (Fmoc-Phe-Ser(Psi)-OH) |
| Coupling Difficulty | High: Steric hindrance makes coupling to the ring difficult.[1] | Low: The difficult bond is pre-formed.[1] You couple the unhindered Phe. |
| Coupling Efficiency | Variable (often requires double coupling).[1] | High (Standard kinetics).[1] |
| Racemization Risk | Moderate (during activation of the hindered AA).[1] | Low (C-terminal Phe activates normally).[1] |
| Cost | Lower initial cost.[1] | Higher initial cost, but saves reagents/time on failed syntheses. |
Part 5: Quality Control & Troubleshooting
Mass Spectrometry Interpretation
The use of this reagent creates a self-validating system .[1] The success of the deprotection is encoded in the final mass of the peptide.[1]
-
Target Mass (M): The calculated mass of the native sequence (containing Phe-Ser).
-
Observed Mass = M: Success.[1] The ring was opened, and Serine was regenerated.[3]
-
Observed Mass = M + 40 Da: Incomplete Cleavage. The isopropylidene (acetone) bridge is still attached.[1]
-
Correction: Re-treat the peptide with 95% TFA / 5% H2O for an additional 60 minutes.[1] Ensure the cleavage cocktail is fresh and contains sufficient water.
-
Common Pitfalls
-
Old TFA: If the TFA is anhydrous or old, hydrolysis cannot occur. Water is a reagent in the ring-opening reaction, not just a scavenger.[1]
-
Over-drying: Do not dry the resin too aggressively before cleavage; a trace of moisture helps the ring opening.[1]
References
-
Mutter, M., et al. (1995).[1][10] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[1][4][10] Tetrahedron Letters.[1][3][10] [Link]
-
White, P., et al. (2004).[1][3] Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science.[1][3] [Link][1]
-
Sampson, W.R., et al. (1999).[1] The synthesis of "difficult" peptides using pseudoproline dipeptides.[3][4][5][6][10][11][12][13] Journal of Peptide Science.[1][3] [Link]
Sources
- 1. Fmoc-Phe-Ser(psiMe,Mepro)-OH Novabiochem 878797-01-4 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH [myskinrecipes.com]
- 13. mesalabs.com [mesalabs.com]
